molecular formula C14H17FO3 B1383537 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester CAS No. 1352721-91-5

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester

Cat. No.: B1383537
CAS No.: 1352721-91-5
M. Wt: 252.28 g/mol
InChI Key: BBOFJRLLWHNKEJ-VQHVLOKHSA-N
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Description

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a butoxyethenyl group and a fluorine atom attached to the benzene ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester typically involves the esterification of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The butoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester involves its interaction with specific molecular targets. The butoxyethenyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: An organic compound with similar butoxy group but lacks the fluorine atom and ester functionality.

    2-Fluorobenzoic acid: Contains the fluorine atom and benzoic acid structure but lacks the butoxyethenyl group.

    Methyl benzoate: An ester of benzoic acid but lacks the butoxyethenyl and fluorine substituents.

Uniqueness

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester is unique due to the combination of the butoxyethenyl group, fluorine atom, and ester functionality. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

methyl 4-[(E)-2-butoxyethenyl]-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-4-8-18-9-7-11-5-6-12(13(15)10-11)14(16)17-2/h5-7,9-10H,3-4,8H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFJRLLWHNKEJ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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